molecular formula C12H7Br3O B1432745 3,4,5-Tribromodiphenyl ether CAS No. 337513-54-9

3,4,5-Tribromodiphenyl ether

Cat. No.: B1432745
CAS No.: 337513-54-9
M. Wt: 406.89 g/mol
InChI Key: DPGVQKLGQZZLMI-UHFFFAOYSA-N
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Description

3,4,5-Tribromodiphenyl Ether (CAS 407606-57-9) is a specific tribrominated congener belonging to the class of Polybrominated Diphenyl Ethers (PBDEs), which are organobromine compounds historically used as flame retardants . This product is provided as a high-purity, certified reference material, primarily for use in environmental and toxicological research. PBDEs are persistent organic pollutants (POPs) detected globally in various environmental media and biological tissues, making them a significant subject of study . Researchers utilize this congener to investigate the environmental fate, bioaccumulation, and metabolic pathways of brominated flame retardants. A key area of research involves the endocrine-disrupting potential of PBDEs. While the parent compounds are of interest, their hydroxylated metabolites (OH-PBDEs) are particularly significant. These metabolites can compete with the thyroid hormone thyroxine (T4) for binding sites on transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG) . This competitive binding is a primary mechanism by which PBDEs are believed to disrupt thyroid hormone homeostasis, potentially leading to neurodevelopmental and behavioral effects observed in animal studies . The structure-activity relationship of PBDE congeners indicates that binding affinity is influenced by the number and position of bromine atoms, positioning this compound and its potential metabolites as valuable compounds for structure-based binding investigations . This product is intended for research applications only, including use as an analytical standard in chromatography, environmental monitoring, in vitro toxicological assays, and metabolic studies. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-tribromo-5-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGVQKLGQZZLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879865
Record name BDE-38
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URL https://comptox.epa.gov/dashboard/DTXSID10879865
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Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-54-9
Record name 3,4,5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-38
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55N69O5OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Congener Specific Synthesis and Structural Characterization of Tribromodiphenyl Ethers

Strategic Approaches for the Synthesis of Specific Tribromodiphenyl Ether Isomers

The targeted synthesis of individual PBDE congeners requires precise control over the placement of bromine atoms on the diphenyl ether backbone. This is achieved through various strategic synthetic methodologies.

Electrophilic Aromatic Substitution Methodologies for Bromination of Diphenyl Ether

Direct bromination of diphenyl ether is a common method for producing PBDE mixtures. diva-portal.org This reaction proceeds via electrophilic aromatic substitution, where bromine, polarized by a catalyst, attacks the electron-rich aromatic rings. diva-portal.org

Controlled Regioselectivity in Bromination Reactions

Achieving controlled regioselectivity to produce a specific isomer like 3,4,5-tribromodiphenyl ether is a significant challenge in direct bromination. The directing effects of the ether oxygen and existing bromine substituents on the aromatic rings influence the position of subsequent bromination. Electron-donating groups direct incoming electrophiles to the ortho and para positions. diva-portal.org Theoretical analyses and computational studies are sometimes employed to predict the positional selectivity in electrophilic aromatic brominations, which can aid in designing synthetic strategies. mdpi.com For substrates with multiple activating groups, the regioselectivity can be complex, and obtaining a single isomer in high yield is often difficult. mdpi.com

Optimization of Reaction Conditions and Catalytic Systems (e.g., Lewis Acid Catalysts)

The choice of catalyst and reaction conditions is critical in directing the outcome of bromination. Lewis acids, such as aluminum tribromide or iron(III) bromide, are commonly used to polarize the bromine molecule, making it a more effective electrophile. diva-portal.org The optimization of these catalytic systems involves adjusting the catalyst type, concentration, temperature, and solvent to favor the formation of the desired isomer. rsc.org For instance, different Lewis acids can exhibit varying levels of activity and selectivity. rsc.org In some cases, solid acid catalysts like zeolites have been investigated to improve para-selectivity in electrophilic aromatic substitution reactions, which could potentially be adapted for the synthesis of specific PBDE congeners. cardiff.ac.uk

Catalyst SystemReaction ConditionsOutcome
Iron(III) bromide (FeBr₃)Anhydrous conditions, non-polar solvents (e.g., carbon disulfide), 40–60°CFacilitates electrophilic attack by polarizing Br₂.
Aluminum tribromide (AlBr₃)Used in the synthesis of commercial DecaBDE. diva-portal.orgForms primarily perbrominated diphenyl ether. diva-portal.org
Zeolites (e.g., Hβ, HY)Modest conditionsCan improve para-regioselectivity in various electrophilic substitutions. cardiff.ac.uk
N-bromosuccinimide (NBS)/silica gelRoom temperatureGood brominating agent for regioselective electrophilic aromatic brominations. mdpi.com

Alternative Synthetic Pathways for Tribromodiphenyl Ether Congeners (e.g., O-arylation)

To overcome the regioselectivity challenges of direct bromination, alternative synthetic routes like O-arylation have been developed for the specific synthesis of PBDE congeners. diva-portal.org This approach involves the coupling of a brominated phenol (B47542) with an arylating agent.

Utilization of Unsymmetrical Diaryliodonium Salts

A powerful method for the O-arylation of phenols is the use of unsymmetrical diaryliodonium salts. diva-portal.orgpdx.edu These reagents act as aryl group transfer agents. umn.edudiva-portal.org In a typical reaction, a brominated phenol can be coupled with an unsymmetrical diaryliodonium salt, where one of the aryl groups is designed to be preferentially transferred. pdx.edu The selectivity of the aryl transfer is influenced by electronic and steric factors of the two aryl groups on the iodonium (B1229267) salt. pdx.edu For example, a nucleophile will preferentially couple with the more electron-deficient aryl group. umn.edu This method has been successfully applied to the synthesis of various PBDEs and their hydroxylated and methoxylated analogs. diva-portal.org

Reagent TypeDescriptionApplication in Synthesis
Unsymmetrical Diaryliodonium SaltsHypervalent iodine compounds that selectively transfer an aryl group to a nucleophile. umn.edudiva-portal.orgUsed for the O-arylation of brominated phenols to produce specific PBDE congeners. diva-portal.orgpdx.edu
Synthesis of Labeled (e.g., Fluoro-tagged) Tribromodiphenyl Ether Analogues for Tracing Studies

For environmental and metabolic tracing studies, isotopically or element-tagged analogues of PBDEs are invaluable. The synthesis of fluoro-tagged tribromodiphenyl ether analogues has been developed for this purpose. researchgate.netacs.org These labeled compounds can be synthesized using similar methodologies, such as the coupling of a fluorinated arylating agent with a brominated phenol. For instance, unsymmetrical diaryliodonium salts can also be prepared with a fluoro-substituted aryl group. rsc.org These fluoro-tagged standards allow for easier tracking and quantification in complex biological and environmental matrices. acs.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of Synthetic this compound

The unambiguous structural confirmation of synthetic this compound, a specific congener among 209 possible polybrominated diphenyl ethers (PBDEs), relies on a combination of advanced analytical methods. nih.gov The congener-specific synthesis, often achieved through methods like the Ullmann condensation or coupling reactions involving diaryliodonium salts, requires rigorous verification to ensure the correct isomer has been produced and to assess its purity. diva-portal.orgdiva-portal.orgresearchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this process. nih.govresearchgate.netthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including PBDE congeners. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. researchgate.net

The specific substitution pattern of this compound results in a unique set of signals in the NMR spectrum. The tribrominated phenyl ring exhibits a characteristic singlet in the ¹H NMR spectrum for the two equivalent protons at the 2' and 6' positions. The protons on the unsubstituted phenyl ring display more complex splitting patterns (e.g., triplets and doublets) corresponding to their different chemical environments. The precise chemical shifts (δ) and spin-spin coupling constants (J) are critical for distinguishing this compound from other tribrominated isomers. wiley-vch.de For instance, the symmetry of the 3,4,5-substituted ring simplifies its aromatic proton signal compared to an isomer like 2,3,4-Tribromodiphenyl ether. nih.gov

Table 1: Representative ¹H NMR Data for this compound

Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~7.7 - 7.8s (singlet)N/A
H-2, H-6~6.9 - 7.1d (doublet) or dd (doublet of doublets)~7-9
H-3, H-5~7.3 - 7.5t (triplet)~7-9
H-4~7.1 - 7.3t (triplet)~7-9

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

Similarly, ¹³C NMR provides distinct signals for each unique carbon atom, with the chemical shifts being highly sensitive to the presence of bromine substituents. Computational studies using methods like Density Functional Theory (DFT) can aid in predicting and interpreting NMR spectra for complex molecules like PBDEs. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. lcms.cz For this compound (C₁₂H₇Br₃O), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. nih.gov

The technique's high resolving power allows for the determination of the monoisotopic mass with precision in the sub-parts-per-million (ppm) range. This level of accuracy is essential for unequivocally verifying the presence of three bromine atoms, as the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is clearly resolved. Electron Ionization (EI) is a common technique used in conjunction with HRMS for the analysis of PBDEs. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₇Br₃O
Theoretical Monoisotopic Mass403.80470 Da
Experimentally Measured MassTypically within ± 5 ppm of theoretical
Primary Isotopic Peaks (M+)m/z ~404, ~406, ~408, ~410

Note: The theoretical mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The isotopic pattern arises from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Identification

The sample is vaporized and passed through a capillary column (e.g., a TG-PBDE column) where different compounds are separated based on their boiling points and interactions with the column's stationary phase. thermofisher.com Each compound has a characteristic retention time under specific chromatographic conditions. After separation, the compounds enter the mass spectrometer, which generates a mass spectrum for each.

The mass spectrum of this compound under Electron Ionization (EI) will show a characteristic molecular ion cluster (due to bromine isotopes) and specific fragmentation patterns. accustandard.com A common fragmentation pathway for PBDEs is the loss of bromine atoms (M-Br) or the cleavage of the ether bond. The most abundant fragment ion is often [M-2Br]⁺˙. accustandard.com By comparing the retention time and the mass spectrum to a certified reference standard, the identity and purity of the synthetic this compound can be confirmed with high confidence. researchgate.net

Table 3: Typical GC-MS Parameters and Findings for this compound

ParameterDescription
GC ColumnCapillary column suitable for semi-volatile compounds (e.g., DB-5ms, TG-PBDE)
Retention TimeSpecific to the GC conditions; used for identification against a standard
Ionization ModeElectron Ionization (EI)
Key Mass Fragments (m/z)Molecular ion cluster (~404-410), [M-Br]⁺˙, [M-2Br]⁺˙ (~246), and other fragments
Purity AssessmentCalculated from the relative peak area of the target compound versus impurities in the chromatogram

Environmental Occurrence and Distribution Dynamics of Tribromodiphenyl Ether Congeners

Spatial and Temporal Patterns of Tribromodiphenyl Ether Congener Concentrations in Global Environments

The environmental distribution of PBDEs, including TriBDEs, is governed by their physicochemical properties, such as hydrophobicity and volatility. researchgate.net Lower-brominated congeners are generally more volatile and have a higher potential for long-range transport compared to their more heavily brominated counterparts. researchgate.net

In aquatic systems, TriBDEs are distributed among the water column, suspended particulate matter, and bottom sediments. Due to their hydrophobic nature, PBDEs have a strong tendency to partition from the water phase to organic matter in suspended solids and sediments. researchgate.net Consequently, concentrations in the water column are typically very low, often near the limits of detection. researchgate.net

Sediments act as a major sink for these persistent organic pollutants. researchgate.netmdpi.com Studies of sediment cores have provided valuable historical records of PBDE deposition, with concentrations often increasing in layers corresponding to the period of their peak production and use. nih.gov The congener profiles found in sediments can differ from those in the water column or biota, reflecting different transport and depositional pathways. researchgate.net

Table 1: Representative Distribution of Lower-Brominated PBDEs in Aquatic Environments

Aquatic CompartmentGeneral Concentration LevelsKey Findings
Water Column Very Low (pg/L to ng/L range)Higher concentrations are often found in industrial or urbanized areas.
Suspended Particulates ModerateActs as a key transport medium for PBDEs within the water body.
Sediments High (ng/g to µg/g range)Considered a primary sink for PBDEs, reflecting historical contamination. researchgate.netmdpi.com

Terrestrial Compartments: Soils and Atmospheric Dust

Terrestrial environments become contaminated with TriBDEs primarily through atmospheric deposition. researchgate.net These compounds can be released into the atmosphere and subsequently deposit onto soil and vegetation. Once in the soil, their low water solubility and high affinity for organic matter result in limited mobility and long-term persistence. rsc.org The transport of PBDEs in soil may be facilitated by soil nanoparticles, which can carry these contaminants into groundwater systems. rsc.org

Atmospheric dust, both indoors and outdoors, is a significant reservoir and pathway for human and environmental exposure to PBDEs. The compounds can leach or abrade from products and become incorporated into dust particles.

The detection of TriBDEs and other lower-brominated PBDEs in remote regions such as the Arctic and high-altitude mountain ranges provides compelling evidence of their capacity for long-range environmental transport. nih.govresearchgate.netnilu.no Their semi-volatile nature allows them to undergo atmospheric transport over vast distances from their sources in industrialized and populated areas. researchgate.net

This transport occurs through a process of repeated volatilization and deposition, often referred to as global fractionation or the "grasshopper effect." unifr.ch Modeling studies have confirmed that lower-brominated congeners, such as TriBDEs, have a long-range transport potential comparable to that of other well-known persistent organic pollutants like polychlorinated biphenyls (PCBs). researchgate.netnilu.no Chemicals that are persistent and sorb to atmospheric particles can have a greater potential for long-range transport than previously estimated. nih.gov

Source Identification and Emission Characterization of Tribromodiphenyl Ethers

Understanding the sources of TriBDEs is crucial for assessing their environmental impact and developing mitigation strategies. Emissions can be categorized as primary, from direct release during the lifecycle of commercial products, or secondary, from the transformation of other substances or mobilization from environmental reservoirs.

TriBDEs were components of some commercial PBDE mixtures, particularly the Penta-BDE formulation. researchgate.net These mixtures were used as additive flame retardants, meaning they were physically mixed into polymers rather than chemically bound. nih.gov This makes them susceptible to release into the environment through several mechanisms:

Volatilization: Gradual release of the compounds from products like electronics, furniture foam, and textiles into the air.

Leaching: Release into water from products during use or after disposal in landfills.

Abrasion: Release of particle-bound PBDEs from the wear and tear of products, contributing to household and atmospheric dust. service.gov.uk

While the production and use of Penta-BDE have been restricted or banned in many parts of the world under international agreements like the Stockholm Convention, a substantial reservoir of these chemicals remains in products still in use or in waste streams. researchgate.netservice.gov.uk

A significant secondary source of TriBDEs is the environmental degradation, or debromination, of higher-brominated PBDE congeners. researchgate.net For instance, Decabromodiphenyl ether (BDE-209), a major component of another commercial mixture, can undergo debromination under certain environmental conditions to form less-brominated congeners, including TriBDEs. service.gov.uk This process can occur in sediments and during wastewater treatment.

Furthermore, industrial sites involved in the past manufacturing of PBDEs and e-waste recycling or disposal facilities can act as significant secondary sources. researchgate.net Contaminated soils and sediments at these locations can continue to release PBDEs into the wider environment through erosion, volatilization, and leaching.

Table 2: Summary of Primary and Secondary Sources of Tribromodiphenyl Ethers

Source TypeSpecific ExamplesRelease Mechanisms
Primary Polyurethane foam in furniture, electronics casings, textilesVolatilization, leaching, abrasion from consumer products. service.gov.uk
Secondary E-waste recycling facilities, landfills, manufacturing sitesMobilization from contaminated soils/sediments, emissions from disposal processes. researchgate.net
Secondary Environmental reservoirs (sediments, soils)Debromination of higher-brominated PBDEs like BDE-209. researchgate.netservice.gov.uk

Environmental Partitioning Behavior of Tribromodiphenyl Ether Congeners Across Media

The environmental distribution of tribromodiphenyl ether congeners, which are part of the larger group of polybrominated diphenyl ethers (PBDEs), is governed by their physicochemical properties. These compounds are man-made chemicals that have been widely used as flame retardants in various consumer products. nih.govnih.gov Because they are mixed into materials rather than chemically bound, they can leach into the environment, where their fate is dictated by how they partition between different environmental compartments such as air, water, soil, sediment, and biota. nih.govnih.gov

The partitioning behavior of a specific PBDE congener is largely influenced by its degree of bromination, hydrophobicity (water-hating nature), and volatility. nih.govnasa.govresearchgate.net Generally, as the number of bromine atoms on the diphenyl ether structure increases, the compound becomes more hydrophobic and less volatile. nasa.gov Tribromodiphenyl ethers, containing three bromine atoms, occupy a position among the lower-brominated congeners. nih.gov Their partitioning characteristics are therefore distinct from the more heavily studied tetra-, penta-, and deca-BDEs.

Physicochemical Drivers of Partitioning

A key parameter determining environmental partitioning is the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to move from water into fatty, organic phases. nih.gov PBDEs are hydrophobic, with log Kow values for various congeners ranging from 6.27 to 6.97. nih.gov This high hydrophobicity means they have a strong affinity for organic matter in soil and sediment and for lipids in living organisms. nih.govnih.gov

Table 1: Physicochemical Properties of Selected PBDE Congeners

Congener NameAbbreviationNumber of Bromine AtomsLog KowMolecular Weight ( g/mol )
2,4,4'-Tribromodiphenyl etherBDE-283~6.27-6.97406.89
2,2',4,4'-Tetrabromodiphenyl etherBDE-474~6.27-6.97485.80
2,2',4,4',5-Pentabromodiphenyl etherBDE-995~6.27-6.97564.70
2,2',4,4',5,5'-Hexabromodiphenyl etherBDE-1536~6.27-6.97643.60
Decabromodiphenyl etherBDE-20910High959.22

*Note: The source provides a general range for PBDEs, not specific values for each congener. nih.gov Molecular weights are representative values.

Partitioning Across Environmental Compartments

Atmosphere: In the atmosphere, tribromodiphenyl ethers and other lower-brominated congeners can exist in both the gas phase and sorbed to atmospheric aerosols. nasa.govunifr.ch Their partitioning between these two phases is highly dependent on temperature; lower temperatures favor sorption to particles. nasa.gov The less brominated congeners tend to have a lower percentage bound to particles compared to heavier congeners like decabromodiphenyl ether (BDE-209). nasa.gov This greater volatility allows for long-range atmospheric transport, leading to their detection in remote regions far from original sources. researchgate.netnilu.nonih.gov

Water and Sediment: Due to their low water solubility and high hydrophobicity, tribromodiphenyl ethers that enter aquatic systems rapidly partition from the water column to sediment and suspended particulate matter. nih.govnih.gov Studies in estuaries have shown that the partitioning is strongly influenced by the particulate organic carbon (POC) content of the suspended particles. nih.gov

Once in the sediment, PBDEs can persist for long periods. nih.gov Sediment cores from various locations show a historical record of PBDE contamination, with concentrations increasing from the 1970s onwards, coinciding with their industrial production. nih.govcore.ac.uk While higher-brominated congeners like BDE-209 are often found in high concentrations in sediments near sources, lower-brominated congeners are also consistently detected. core.ac.ukkingcounty.govresearchgate.net

Soil and Groundwater: In terrestrial environments, the high hydrophobicity of tribromodiphenyl ethers causes them to bind strongly to the organic fraction of soil. This generally limits their mobility and leaching into groundwater. However, recent research indicates that PBDEs, particularly highly brominated ones like BDE-209, can be transported through porous media when sorbed to mobile nanoscale soil particles, potentially increasing the risk of groundwater contamination. rsc.org

Biota (Bioaccumulation): The lipophilic (fat-loving) nature of tribromodiphenyl ethers makes them prone to bioaccumulation in aquatic and terrestrial organisms. nih.govmdpi.comnih.gov They accumulate in the fatty tissues of organisms, and their concentrations can increase up the food web (biomagnification). nih.govmdpi.com The bioaccumulation potential varies between congeners. researchgate.net Lower-brominated congeners are often considered more bioavailable and have been detected widely in fish, marine mammals, and birds. nih.govmdpi.comacs.org For example, BDE-47 (a tetra-BDE) is frequently one of the most dominant congeners found in biological samples. researchgate.netmdpi.com This is partly due to their higher uptake efficiency and the potential for higher-brominated congeners to undergo debromination to form less-brominated ones within the organism or the environment. nih.gov

Table 2: Partitioning Coefficients and Environmental Concentrations of Selected PBDE Congeners

This table provides examples of partitioning coefficients and measured concentrations, illustrating the distribution of different PBDEs in the environment.

CongenerMediumParameterValue/RangeLocation/Study Finding
Various PBDEsWater-ParticulateLog K(OC) (L/kg)Positively correlated with Log K(OW)Indicates sorption to organic carbon is a key process. nih.gov
Six PBDE CongenersWater-Dissolved Organic Carbon (DOC)Log K(DOC) (L/kg)3.97 - 5.16Values increased with hydrophobicity; studied in Arctic waters. nih.govacs.org
BDE-47 & BDE-71Shellfish Tissue% of Total PBDEs39 - 100%Predominant congeners found in shellfish from Puget Sound. kingcounty.gov
BDE-209Sediment% of Total PBDEs70 - 98% (mean 84%)Dominant congener in sediments from Elliott Bay. kingcounty.gov
Total Tri- to Hepta-BDEsSediment CoresConcentration (ng/g TOC)Levels off in recent layers (post-1995)Observed in Wadden Sea and Lake Woserin, suggesting changes in use or input. nih.gov

Environmental Fate and Transformation Pathways of Tribromodiphenyl Ether Congeners

Abiotic Degradation Mechanisms and Kinetics of Tribromodiphenyl Ethers

Abiotic degradation, occurring without the involvement of living organisms, is a primary route for the transformation of PBDEs in the environment. These processes are predominantly driven by energy from sunlight (photolysis) or by chemical reactions with naturally occurring or engineered materials, such as zerovalent metals.

The most common photolytic pathway for PBDEs is photoreductive debromination, a stepwise process where bromine atoms are sequentially removed and replaced by hydrogen atoms. nsf.gov This process generally leads to the formation of lower-brominated diphenyl ethers. For other tribromodiphenyl ether congeners, such as BDE-28 (2,4,4'-tribromodiphenyl ether), studies have shown debromination to di- and mono-brominated diphenyl ethers, and ultimately to the fully debrominated diphenyl ether. researchgate.netnih.gov The specific intermediates formed would depend on which C-Br bond is cleaved, a process influenced by the bond dissociation energy and the position of the bromine atom on the phenyl ring. For PBDEs in general, the rate of photolytic degradation tends to increase with a higher degree of bromination. mdpi.com

In aqueous environments, the photolysis of PBDEs can also lead to the formation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). nih.gov This can occur through the reaction of PBDE radical intermediates with hydroxyl radicals, which may be present in natural waters. nih.gov Studies on other congeners, such as BDE-47, have demonstrated the photochemical formation of products like 6-OH-BDE-47. nih.gov Some research on hydroxylated PBDEs themselves indicates that they can undergo further photolysis, potentially leading to the formation of dihydroxylated products. researchgate.net While this pathway is plausible for 3,4,5-tribromodiphenyl ether, specific studies confirming the formation of its hydroxylated or dihydroxylated derivatives are lacking.

A less common but significant photolytic degradation pathway for some PBDEs involves the cleavage of the C-O-C ether bond. nih.gov This reaction breaks the molecule into two separate aromatic rings, leading to the formation of brominated and non-brominated phenolic compounds. For instance, the photodegradation of 2,4,4'-tribromodiphenyl ether has been shown to produce ortho-hydroxydiphenyl and para-hydroxydiphenyl in some solvent systems. nih.gov This pathway is significant as it represents a complete breakdown of the diphenyl ether structure. The occurrence of this pathway for this compound has not been specifically documented.

Reductive debromination using zerovalent metals, particularly nanoscale zerovalent iron (nZVI), is a promising technology for the remediation of sites contaminated with halogenated organic compounds like PBDEs. nih.gov The high surface area and reactivity of nZVI particles make them effective electron donors for cleaving C-Br bonds. nih.gov

While specific experimental data on the reductive debromination of this compound (BDE-38) by nZVI is not available in the surveyed literature, extensive research has been conducted on the isomeric compound 2,3,4-tribromodiphenyl ether (BDE-21). nih.govcapes.gov.br This research provides the most relevant available insight into the expected degradation pathways and kinetics for a tribromodiphenyl ether. Studies on BDE-21 show that nZVI can effectively debrominate the compound into lower brominated congeners and ultimately to diphenyl ether. nih.gov The dominant reaction process is stepwise debromination, where one bromine atom is removed at a time. nih.govacs.org Research on various PBDEs indicates a susceptibility for the removal of meta-positioned bromines, suggesting that the bromine at the 3- or 5-position on this compound could be preferentially removed. nih.gov

The kinetics of PBDE debromination by nZVI are typically described using a pseudo-first-order model. nih.govacs.org The reaction rate is influenced by factors such as the number and position of bromine atoms, the concentration and surface area of the nZVI particles, and the reaction medium. nih.govnih.gov

As a proxy for this compound, the kinetic data for the debromination of the isomer 2,3,4-tribromodiphenyl ether (BDE-21) and its subsequent products by nZVI are presented below. The observed trend is that the reaction rate constants generally decrease as the number of bromine substituents decreases. nih.govacs.org This is because the bromine atoms are electron-withdrawing, and a higher degree of bromination makes the molecule more susceptible to reduction by nZVI. nih.gov

Table 1: Pseudo-first-order debromination rate constants for 2,3,4-tribromodiphenyl ether (BDE-21) and its debromination products by nZVI. Data is presented for illustrative purposes as specific data for this compound is unavailable.
Compound NameBDE NumberObserved Rate Constant (k_obs, 1/hr)Mass-Normalized Rate Constant (k_m, L/g-hr)Surface Area-Normalized Rate Constant (k_SA, L/m²-hr)
2,3,4-Tribromodiphenyl etherBDE-211.55E-021.13E-038.80E-05
3,4-Dibromodiphenyl etherBDE-121.18E-028.61E-046.70E-05
2,4-Dibromodiphenyl etherBDE-71.80E-033.56E-066.93E-05
2,3-Dibromodiphenyl etherBDE-51.18E-028.61E-046.70E-05
4-Monobromodiphenyl etherBDE-31.08E-037.88E-056.14E-06
2-Monobromodiphenyl etherBDE-12.80E-042.04E-051.59E-06

Reductive Debromination by Zerovalent Metals (e.g., Nanoscale Zerovalent Iron)

Biotic Transformation and Biodegradation of Tribromodiphenyl Ethers

The biotransformation of tribromodiphenyl ethers is a key process influencing their persistence, bioaccumulation, and potential toxicity in the environment. A variety of organisms, from microorganisms to higher animals, possess metabolic pathways capable of transforming these compounds.

Microbial Degradation Pathways (e.g., Anaerobic Debromination, Aerobic Mineralization)

Microorganisms play a crucial role in the environmental fate of tribromodiphenyl ethers through various degradation pathways. The specific pathway and its efficiency are highly dependent on the microbial species present and the environmental conditions, particularly the availability of oxygen.

Anaerobic Debromination: Under anaerobic (oxygen-deficient) conditions, a primary microbial degradation pathway is reductive debromination. nih.govwikipedia.org This process involves the removal of bromine atoms, which are replaced by hydrogen atoms. Certain anaerobic bacteria, such as Dehalococcoides species, are known to carry out this transformation. nih.gov The process is typically stepwise, leading to the formation of lower brominated diphenyl ethers. epa.gov For instance, studies on the anaerobic degradation of BDE-47 have shown its transformation to BDE-28, BDE-17, and BDE-4. epa.gov

Aerobic Mineralization: In the presence of oxygen, aerobic microorganisms can degrade tribromodiphenyl ethers through different mechanisms. Aerobic degradation can be more comprehensive than anaerobic debromination, potentially leading to the complete breakdown of the compound, a process known as mineralization. researchgate.net This pathway often involves oxygenase enzymes that can catalyze the cleavage of the ether bond and the aromatic rings. researchgate.net While some bacteria can use PBDEs as their sole carbon source, the efficiency of aerobic degradation can be influenced by the presence of other organic compounds and environmental factors. Compared to anaerobic degradation, aerobic processes are often faster and can lead to more complete detoxification of the parent compound. researchgate.net

Biotransformation in Higher Organisms (e.g., Hydroxylation, Ether Cleavage)

In higher organisms such as fish, birds, and mammals, tribromodiphenyl ethers can undergo metabolic transformations that alter their chemical structure and biological activity. The primary routes of biotransformation are hydroxylation and ether cleavage.

Hydroxylation: This is a major metabolic pathway where a hydroxyl (-OH) group is added to the aromatic ring of the diphenyl ether. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes. The resulting hydroxylated PBDEs (OH-PBDEs) are generally more polar and can be more easily excreted from the body. However, some OH-PBDEs have been shown to have greater biological activity and toxicity than their parent compounds. nih.gov The position of hydroxylation can vary, leading to a range of different metabolites.

Ether Cleavage: This process involves the breaking of the ether bond (C-O-C) that links the two phenyl rings. Ether cleavage is a significant step in the complete breakdown of the diphenyl ether structure. In aerobic microbial degradation, the cleavage of the ether bond is a key step that can lead to the formation of brominated phenols and other smaller molecules. While less commonly reported as a primary metabolic step in higher organisms compared to hydroxylation, it represents a potential pathway for detoxification and degradation.

The biotransformation of tribromodiphenyl ethers and other PBDEs leads to the formation of various metabolites, with hydroxylated polybrominated diphenyl ethers (OH-PBDEs) being among the most significant. These metabolites have been identified in a variety of biological samples, including the blood and tissues of wildlife and humans. epa.gov

The formation of OH-PBDEs occurs through oxidative metabolism, primarily mediated by cytochrome P450 enzymes. The specific isomers formed depend on the parent PBDE congener and the metabolic capabilities of the organism. For example, the metabolism of BDE-47 in rats has been shown to produce several hydroxylated metabolites, including 3-OH-BDE-47, 5-OH-BDE-47, and 6-OH-BDE-47. In some cases, the biotransformation can also involve a rearrangement of bromine atoms on the phenyl rings.

The identification of these biotransformation products is crucial for understanding the full toxicological implications of exposure to PBDEs, as some OH-PBDEs exhibit endocrine-disrupting effects and other toxicities that can be more potent than the parent compounds. nih.gov

Environmental Transport and Partitioning Mechanisms

The movement and distribution of this compound in the environment are governed by its inherent physicochemical properties. While extensive research exists for many PBDE congeners, specific experimental data on the environmental fate of this compound is notably scarce in publicly available scientific literature. The following sections outline the key processes involved in its environmental transport and partitioning, noting the absence of specific data for this congener.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₇Br₃O
Molecular Weight 406.89 g/mol
CAS Number 337513-54-9

Volatilization from soil and water surfaces is a critical process for the entry of PBDEs into the atmosphere, allowing for long-range transport. This process is influenced by factors such as the compound's vapor pressure, Henry's Law constant, and ambient temperature. Generally, lower brominated congeners are more volatile and have a higher potential for atmospheric transport compared to their more highly brominated counterparts. nih.govnih.gov

However, a thorough review of scientific literature reveals a lack of specific studies and experimental data on the volatilization rates and atmospheric transport potential of this compound. Without measured values for its vapor pressure and Henry's Law constant, a quantitative assessment of its atmospheric mobility cannot be provided.

In aquatic environments, PBDEs tend to partition from the water column to sediments due to their hydrophobic nature. helcom.fi The exchange between sediment and water is a dynamic process, including deposition, resuspension, and diffusion. This equilibrium is crucial in determining the concentration of the compound in the water column and its availability to aquatic organisms. The extent of partitioning is largely governed by the compound's octanol-water partition coefficient (Kow) and the organic carbon content of the sediment. researchgate.net

Specific research on the sediment-water exchange dynamics for this compound is not available in the current body of scientific literature. Consequently, there is no data to present on its partitioning behavior, fugacity, or the rates of its exchange between sediment and water phases in various aquatic systems.

The fate of PBDEs in terrestrial and benthic environments is heavily influenced by adsorption and desorption processes. Due to their hydrophobicity, these compounds strongly bind to the organic fraction of soil and sediment, which limits their mobility and bioavailability. helcom.fi The strength of this binding is typically quantified by the organic carbon-water partition coefficient (Koc).

Detailed studies quantifying the adsorption and desorption coefficients (Kd and Koc) of this compound in different soil and sediment types have not been identified. Therefore, no specific data on its sorption kinetics or the influence of environmental factors such as pH, temperature, and organic matter content on these processes can be reported.

Data on Environmental Transport and Partitioning of this compound

ParameterMediumFinding
Volatilization RateAir/Water/SoilNo data available
Atmospheric Half-lifeAtmosphereNo data available
Sediment-Water Partition Coefficient (Kd)Sediment/WaterNo data available
Organic Carbon-Water Partition Coefficient (Koc)Soil/SedimentNo data available

Advanced Analytical Methodologies for Tribromodiphenyl Ether Congeners

Sample Preparation and Extraction Protocols for Diverse Environmental and Biotic Matrices

The initial and one of the most critical steps in the analysis of tribromodiphenyl ether congeners is the effective extraction of the target analytes from the sample matrix. retsch.comphenomenex.com The choice of extraction technique is highly dependent on the nature of the sample, whether it be water, soil, sediment, or biological tissues. retsch.comnih.gov The primary goal is to isolate the analytes of interest from interfering substances and concentrate them to a level suitable for instrumental analysis. retsch.com

In recent years, there has been a significant shift towards miniaturized and solvent-less or solvent-minimized extraction techniques, aligning with the principles of green analytical chemistry. wikipedia.orgsigmaaldrich.com

Solid-Phase Microextraction (SPME): This is a solvent-free technique that utilizes a coated fiber to extract analytes from a sample. sigmaaldrich.comrsc.org The fiber, coated with a specific stationary phase, is exposed to the sample (either directly immersed or in the headspace), and the analytes partition onto the fiber. sigmaaldrich.comelementlabsolutions.com For polybrominated diphenyl ethers (PBDEs), disposable polydimethylsiloxane (B3030410) (PDMS) fibers have been effectively used to determine the freely dissolved concentrations in sediment porewater. nih.gov The choice of fiber coating is crucial and depends on the polarity of the target analytes. elementlabsolutions.com After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. elementlabsolutions.com SPME offers several advantages, including simplicity, speed, and the combination of sampling, isolation, and enrichment into a single step. sigmaaldrich.com

Single-Drop Microextraction (SDME): SDME is a liquid-phase microextraction technique that uses a single microdrop of an organic solvent to extract analytes from an aqueous sample. wikipedia.orgresearchgate.net The microdrop is suspended at the tip of a microsyringe needle and immersed in the sample solution. researchgate.net After a specified extraction time, the drop is retracted back into the syringe and injected into the analytical instrument. researchgate.net This method has been successfully applied for the simultaneous determination of 13 PBDE congeners and their metabolites in aqueous samples, demonstrating its simplicity and efficiency. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid and efficient microextraction technique based on the dispersion of a mixture of an extraction solvent and a disperser solvent in an aqueous sample. nih.govmdpi.com This creates a cloudy solution with a large surface area between the extraction solvent and the aqueous phase, facilitating rapid mass transfer of the analytes. nih.govnih.gov After extraction, the mixture is centrifuged to separate the organic and aqueous phases, and a small volume of the sedimented organic phase is collected for analysis. nih.gov DLLME has been shown to be a simple, fast, and low-cost method for the determination of decabromodiphenyl ether (BDE-209) in environmental water samples. nih.govresearchgate.net

Comparison of Modern Microextraction Techniques

TechniquePrincipleAdvantagesTypical AnalytesReferences
Solid-Phase Microextraction (SPME)Analyte partitioning onto a coated fiber.Solvent-free, simple, combines sampling, isolation, and enrichment.Volatile and semi-volatile organic compounds, including PBDEs. sigmaaldrich.comrsc.orgnih.gov
Single-Drop Microextraction (SDME)Analyte partitioning into a single microdrop of organic solvent.Minimal solvent usage, simple, fast.PBDEs and their metabolites in aqueous samples. wikipedia.orgresearchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME)Rapid partitioning of analytes into a dispersed extraction solvent.Fast, high enrichment factor, low solvent consumption.Decabromodiphenyl ether (BDE-209) in water samples. nih.govmdpi.comresearchgate.net

For solid and semi-solid matrices like soil, sediment, and biological tissues, more exhaustive extraction techniques are often required. nih.gov

Accelerated Solvent Extraction (ASE): Also known as Pressurized Liquid Extraction (PLE), ASE utilizes conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process. nih.govnih.gov The high temperature enhances the solubility and diffusion rates of the analytes, while the high pressure keeps the solvent in its liquid state, allowing for rapid and efficient extraction. nih.gov ASE is a fully automated technique that offers high extraction efficiency and speed, making it commonly applied for the extraction of PBDEs from biological samples. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample mixture, which accelerates the extraction of target compounds. nih.govncsu.edumdpi.com The direct interaction of microwaves with the solvent molecules leads to rapid and uniform heating, reducing extraction times and solvent consumption compared to conventional methods. ncsu.edumdpi.com An efficient MAE method has been developed for the quantification of major PBDEs in sewage sludge, demonstrating higher extraction efficiency, particularly for BDE-209, compared to traditional Soxhlet extraction. nih.gov

Pressurized Hot Water Extraction (PHWE): PHWE, also referred to as subcritical water extraction, uses water at elevated temperatures (between 100°C and 374°C) and pressures as the extraction solvent. nih.govnih.govcannabistech.comresearchgate.net Under these conditions, the polarity of water decreases significantly, making it an effective solvent for extracting non-polar and moderately polar organic compounds like PBDEs. cannabistech.comresearchgate.net PHWE is considered a green extraction technique due to its use of water as a non-toxic and readily available solvent. nih.govcannabistech.com It has been successfully coupled online with liquid chromatography-gas chromatography for the determination of brominated flame retardants in sediment samples. nih.gov

Overview of Advanced Extraction Techniques for Solid Matrices

TechniquePrincipleAdvantagesTypical MatricesReferences
Accelerated Solvent Extraction (ASE)Extraction with solvents at elevated temperature and pressure.Automated, high efficiency, fast.Soil, sediment, biological tissues. nih.govnih.govresearchgate.net
Microwave-Assisted Extraction (MAE)Use of microwave energy to heat the solvent and sample.Rapid heating, reduced extraction time and solvent consumption.Sewage sludge, environmental solids. nih.govncsu.edu
Pressurized Hot Water Extraction (PHWE)Extraction with water at elevated temperature and pressure.Green technique (uses water), suitable for a range of polarities.Sediment. nih.govnih.govcannabistech.comresearchgate.net

Chromatographic Separation Strategies for Tribromodiphenyl Ether Isomers and Metabolites

Following extraction and cleanup, the next crucial step is the separation of the complex mixture of tribromodiphenyl ether congeners and their metabolites. nih.gov Gas chromatography (GC) is the most widely used technique for this purpose, although high-performance liquid chromatography (HPLC) also has its applications, particularly for thermally labile compounds. postnova.com

The choice of the GC column is paramount for achieving the necessary resolution to separate the numerous PBDE isomers. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inner wall of the column. postnova.comsigmaaldrich.com

Column Phase: The polarity of the stationary phase is the most critical factor. sigmaaldrich.com For the analysis of PBDEs, which are relatively non-polar, non-polar columns such as those with a 100% dimethylpolysiloxane phase or a 5% phenyl-95% dimethylpolysiloxane phase are commonly used. sigmaaldrich.comthermofisher.com These columns separate compounds primarily based on their boiling points. thermofisher.com

Column Dimensions: The length, internal diameter (I.D.), and film thickness of the column also significantly impact the separation efficiency. thermofisher.com Longer columns provide better resolution but result in longer analysis times. A smaller I.D. increases efficiency, leading to narrower peaks. sigmaaldrich.com Thicker films increase the retention of volatile compounds but can lead to longer analysis times for high-boiling point analytes. thermofisher.com For PBDE analysis, a column with dimensions of 30m x 0.25mm I.D. and a film thickness of 0.25µm is often a good starting point. thermofisher.com

Optimization: To achieve optimal separation, the GC operating conditions, including the temperature program, carrier gas flow rate, and injection technique, must be carefully optimized. nih.gov For instance, a specific temperature program and a shorter column length (20 m) were found to be effective for separating key PBDE congeners in the analysis of sewage sludge. nih.gov

While GC is the dominant technique for PBDE analysis, HPLC can be advantageous for the analysis of thermally labile or high-molecular-weight compounds that are not amenable to GC. fiu.edu This is particularly relevant for some of the hydroxylated metabolites of PBDEs, which may degrade at the high temperatures used in GC injectors. fiu.edu

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common mode for the separation of these compounds. researchgate.net The use of HPLC coupled with mass spectrometry (LC-MS) has been successfully employed for the analysis of PBDE metabolites, avoiding the need for derivatization that is often required for GC analysis. fiu.edu

State-of-the-Art Mass Spectrometric Detection and Quantification Techniques

Mass spectrometry (MS) is the preferred detection method for the analysis of tribromodiphenyl ether congeners due to its high sensitivity and selectivity. thermofisher.com When coupled with GC or HPLC, it provides a powerful tool for the unambiguous identification and quantification of these compounds, even at trace levels. nih.govthermofisher.com

The most common ionization technique for GC-MS analysis of PBDEs is electron ionization (EI). researchgate.net However, for enhanced sensitivity, particularly for higher brominated congeners, negative chemical ionization (NCI) is often employed. nih.gov

High-resolution mass spectrometry (HRMS) offers significant advantages over low-resolution MS by providing highly accurate mass measurements. epa.gov This allows for the determination of the elemental composition of an ion, which greatly enhances the confidence in compound identification and can help to resolve interferences from matrix components. thermofisher.com

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation transitions for each analyte. researchgate.net This technique, often referred to as selected reaction monitoring (SRM), significantly reduces background noise and improves the signal-to-noise ratio, leading to lower detection limits. researchgate.net

More advanced techniques, such as gas chromatography combined with inductively coupled plasma mass spectrometry (GC-ICP-MS), have also been applied for the determination of PBDE congeners. researchgate.net This method offers superior sensitivity compared to GC-NCI-MS for all PBDE congeners. researchgate.net Furthermore, trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) has shown potential for the separation of isomeric hydroxylated PBDE metabolites without the need for chromatographic separation. fiu.edu

Advanced Mass Spectrometric Techniques for Tribromodiphenyl Ether Analysis

TechniquePrincipleAdvantagesReferences
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)Provides highly accurate mass measurements for confident compound identification.High selectivity and specificity, reduces matrix interferences. thermofisher.comepa.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Monitors specific fragmentation transitions for each analyte.Enhanced selectivity, lower detection limits, improved signal-to-noise ratio. researchgate.net
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)Uses an inductively coupled plasma to ionize the sample.Superior sensitivity for all PBDE congeners compared to GC-NCI-MS. researchgate.net
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS)Separates ions based on their size and shape in the gas phase prior to mass analysis.Ability to separate isomeric compounds without chromatography. fiu.edu

High-Resolution Mass Spectrometry (HRMS) for Enhanced Selectivity and Sensitivity

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of polybrominated diphenyl ethers (PBDEs), including 3,4,5-tribromodiphenyl ether. nih.govresearchgate.net Its primary advantage lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. researchgate.net This high resolving power allows for the differentiation of target analytes from isobaric interferences—compounds that have the same nominal mass but different elemental compositions. researchgate.net

When coupled with gas chromatography (GC), GC-HRMS provides exceptional selectivity and sensitivity for PBDE analysis. nih.gov Studies have demonstrated that HRMS under electron ionization conditions is a highly reliable technique for determining PBDE concentrations in biological tissues. nih.gov The high selectivity minimizes the impact of complex sample matrices, while the sensitivity allows for the detection of these compounds at trace levels (picograms or parts-per-trillion). nih.gov

The instrumental detection limits (IDLs) achievable with HRMS are a testament to its sensitivity. While specific limits vary by congener and instrument, they are consistently in the low picogram range, making HRMS a preferred method for environmental monitoring programs. nih.govigert.org

Table 1: Comparison of Instrumental Detection Limits (IDLs) for PBDEs Using Different Mass Spectrometry Techniques This table provides a general comparison of detection limits reported in various studies. Actual performance may vary based on the specific congener, instrument, and matrix.

Analytical TechniqueTypical IDL Range (pg)Key Advantage
GC-HRMS0.1 - 85High Selectivity & Reliability nih.govigert.org
GC-QQQ-MS/MS0.04 - 41High Specificity & Affordability igert.org

Electron Ionization (EI) and Negative Chemical Ionization (NCI) Modes

The choice of ionization mode is critical in mass spectrometry as it directly influences the type of information obtained. For PBDEs, Electron Ionization (EI) and Negative Chemical Ionization (NCI) are the two most common modes employed. shimadzu.comnih.gov

Electron Ionization (EI): EI is a "hard" ionization technique where the sample molecules are bombarded with high-energy electrons (typically 70 eV). shimadzu.comuky.edu This process imparts significant energy, leading to extensive fragmentation of the molecule. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," which is highly reproducible and useful for structural elucidation and library matching. shimadzu.com For PBDEs, EI spectra are typically characterized by the presence of a molecular ion and ions corresponding to the sequential loss of bromine atoms. nih.gov

Negative Chemical Ionization (NCI): NCI, also known as Electron Capture Negative Ionization (ECNI), is a "soft" and highly selective ionization technique. gcms.cz It is particularly sensitive for electrophilic compounds, such as those containing halogen atoms like PBDEs. gcms.cz In NCI, low-energy electrons are captured by the analyte molecules, resulting in the formation of negative ions with minimal fragmentation. uky.edugcms.cz For lower-brominated PBDEs (those with seven or fewer bromines), the NCI spectra are often dominated by the bromide ion (Br⁻). nih.gov This technique offers significantly higher sensitivity compared to EI for halogenated compounds, making it ideal for trace-level quantification in complex environmental samples. nih.govfms-inc.com

Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Tandem Mass Spectrometry, often referred to as MS/MS, provides an additional dimension of selectivity, making it a powerful tool for the confirmatory analysis of trace contaminants. researchgate.netnih.gov The most common configuration for this type of analysis is the triple quadrupole mass spectrometer (QQQ). igert.org

The process involves:

First Quadrupole (Q1): Selects a specific "precursor" ion from the mixture of ions generated in the source. For a tribromodiphenyl ether, this would typically be the molecular ion.

Second Quadrupole (Q2): Functions as a "collision cell" where the selected precursor ion is fragmented by collision with an inert gas.

Third Quadrupole (Q3): Scans or selects for specific "product" ions that are characteristic fragments of the precursor ion.

This technique, particularly when operated in Selected Reaction Monitoring (SRM) mode, is exceptionally specific because it requires a compound to meet two distinct mass criteria (the precursor ion mass and the product ion mass) to be detected. igert.org This high degree of specificity effectively eliminates matrix interferences and provides unambiguous identification of the target analyte, even in highly complex samples. researchgate.net Studies have shown that gas chromatography-triple quadrupole tandem mass spectrometry (GC-QQQ-MS/MS) is a suitable and more affordable alternative to GC-HRMS for the analysis of PBDEs in environmental samples. igert.org

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov The principle of IDMS involves adding a known quantity of an isotopically labeled version of the target analyte to the sample prior to extraction and cleanup. nih.gov For this compound, this would involve using a standard such as ¹³C-labeled this compound.

Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. Any losses of the analyte during sample preparation will be accompanied by a proportional loss of the labeled standard. The mass spectrometer can distinguish between the native analyte and the labeled standard due to their mass difference. By measuring the ratio of the response of the native analyte to the labeled standard, an accurate concentration can be calculated, effectively correcting for matrix effects and procedural losses. nih.govresearchgate.net This makes IDMS an essential technique for generating highly reliable and defensible quantitative data for regulatory and research purposes. nih.gov

Rigorous Quality Assurance and Quality Control (QA/QC) Procedures in Environmental Monitoring and Research

To ensure the generation of data of known and defensible quality, a robust Quality Assurance/Quality Control (QA/QC) program is essential for all environmental monitoring involving tribromodiphenyl ethers. energy.govbnl.gov

Quality Assurance (QA) refers to the overarching plan and integrated system of management activities designed to guarantee that a product or service meets a defined standard of quality. epa.govbnl.gov This includes aspects like personnel training, sample management, and standard operating procedures (SOPs). energy.gov

Quality Control (QC) consists of the specific operational steps taken to determine the validity of the sampling and analytical procedures. epa.gov These are the practical checks and measures implemented within the QA framework. bnl.gov

Key QA/QC procedures in the analysis of tribromodiphenyl ethers include:

Method Blanks: A clean matrix sample that is processed and analyzed in the same manner as the field samples. Method blanks are used to assess for contamination introduced during the laboratory procedures. epa.gov

Field and Trip Blanks: These consist of deionized water or a clean solvent taken to the sampling site and treated as a sample. epa.gov They are used to identify potential contamination during sample collection, transport, and storage. bnl.gov

Field Duplicates: Two independent samples collected from the same location at the same time. Analysis of duplicates provides a measure of the precision of the entire process, from sampling to analysis. epa.govbnl.gov

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Field samples to which a known amount of the target analyte is added in the laboratory. The recovery of the spike is used to evaluate the accuracy of the method and assess any matrix-related signal suppression or enhancement.

Certified Reference Materials (CRMs): Materials of a similar matrix to the samples being analyzed (e.g., fish tissue, sediment) that contain a certified concentration of the target analytes. nih.gov CRMs are analyzed to assess the accuracy and proficiency of the laboratory's entire analytical method. energy.gov

The effectiveness of these procedures is often evaluated through performance metrics. For example, replicate analyses of CRMs for PBDEs have shown average coefficients of variation of 25-36%, with average deviations in inter-laboratory studies ranging from 14-37%, highlighting the importance of consistent QA/QC protocols. nih.gov

Table 2: Summary of Key Quality Control Procedures in Environmental Analysis

QC Sample TypePurposeFrequency
Method BlankMonitors for laboratory-based contamination. epa.govOne per analytical batch. epa.gov
Field/Trip BlankMonitors for contamination during sampling and transport. bnl.govepa.govTypically one per sampling event or batch.
Field DuplicateAssesses the precision of the entire method, including sampling. epa.govTypically 5-10% of total samples. epa.gov
Matrix Spike (MS)Assesses method accuracy and matrix effects.Typically one per analytical batch. epa.gov
Certified Reference Material (CRM)Evaluates the overall accuracy and proficiency of the laboratory method. nih.govPeriodically, as required by the QA plan.

Theoretical and Computational Investigations of Tribromodiphenyl Ethers

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental in elucidating the molecular and electronic characteristics of chemical compounds. For PBDEs, these studies provide insights into their behavior and fate in the environment.

Density Functional Theory (DFT) Calculations for Conformer Stability and Geometry Optimization

DFT calculations are a cornerstone of computational chemistry, used to determine the most stable three-dimensional arrangements (conformers) of molecules and to optimize their geometries. For PBDEs, these calculations are crucial for understanding how the molecule interacts with its environment and biological systems. Specific DFT studies on 3,4,5-tribromodiphenyl ether that detail its optimized geometry and the relative stabilities of its conformers are not presently found in the scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Electron Affinity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule. Electron affinity, the energy released when an electron is added to a neutral atom or molecule to form a negative ion, is another important electronic property. While general trends for PBDEs have been investigated, specific values and detailed analyses of the HOMO, LUMO, and electron affinity for this compound are not available.

Computational Prediction of Reaction Pathways and Regioselectivity for Tribromodiphenyl Ether Transformation

Computational models are instrumental in predicting how PBDEs might transform in the environment, for example, through processes like debromination.

Elucidation of Debromination Susceptibility Based on C-Br Bond Properties in Anionic Species

The breaking of carbon-bromine (C-Br) bonds is a key step in the degradation of PBDEs. Computational studies often examine the properties of these bonds in the anionic (negatively charged) form of the molecule to predict which bromine atoms are most likely to be removed. Such a detailed analysis for this compound, which would identify the most susceptible C-Br bond for cleavage, has not been specifically reported.

Transition State Calculations for Degradation Mechanism Elucidation

Transition state calculations are used to map out the energy landscape of a chemical reaction, helping to determine the most likely degradation pathways and the energy barriers that must be overcome. These calculations are essential for a detailed understanding of the mechanisms of PBDE degradation. Specific transition state calculations for the degradation of this compound are not documented in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Processes

QSAR models are statistical models that relate the chemical structure of a compound to its biological or environmental activity. For PBDEs, QSAR models are used to predict properties like toxicity, bioaccumulation, and persistence based on their molecular descriptors. While some QSAR studies on PBDEs may include this compound within their datasets, specific QSAR models and detailed findings focusing on its environmental processes are not available.

Predicting Environmental Persistence Based on Molecular Descriptors

The environmental persistence of a chemical compound refers to its resistance to degradation under various environmental conditions. Computational chemistry offers powerful tools to predict this persistence by calculating molecular descriptors that correlate with a compound's stability and reactivity. For this compound, these descriptors provide insights into its likely behavior in the environment.

Key molecular descriptors influencing the environmental persistence of PBDEs include bond dissociation energies, electronic properties such as ionization potential and electron affinity, and steric factors. A lower carbon-bromine (C-Br) bond dissociation energy, for instance, suggests a higher susceptibility to degradation pathways like photolysis or microbial degradation. Computational models can calculate these energies with a high degree of accuracy.

Research on various PBDE congeners has shown that the position of bromine atoms on the diphenyl ether structure significantly impacts their environmental half-life. While specific experimental degradation studies on this compound are limited in the scientific literature, theoretical calculations can help to estimate its relative persistence. By comparing its calculated molecular properties to those of other well-studied tribromodiphenyl ether isomers, a predictive understanding of its environmental fate can be developed.

Below is a table of theoretically calculated molecular descriptors for this compound that are relevant to predicting its environmental persistence.

Modeling Bioaccumulation Potential from Molecular Structure

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. For persistent organic pollutants like PBDEs, bioaccumulation is a significant concern as it can lead to the magnification of the chemical's concentration up the food chain. The bioaccumulation potential of a compound can be modeled based on its molecular structure and physicochemical properties.

The primary molecular descriptor used to predict bioaccumulation is the octanol-water partition coefficient (LogP or Log Kow). A high LogP value, indicative of high lipophilicity, is strongly correlated with a high potential for bioaccumulation in the fatty tissues of organisms. Quantitative Structure-Activity Relationship (QSAR) models often use LogP as a key input to predict the bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water.

For this compound, its estimated high LogP value suggests a significant potential for bioaccumulation. Other molecular descriptors that can refine bioaccumulation models include molecular size and shape, as these can influence the rate of uptake and elimination by an organism. While direct experimental data on the BCF of this compound is scarce, computational models that have been validated for other PBDEs can provide reliable estimates.

The following table presents key molecular descriptors for this compound that are instrumental in modeling its bioaccumulation potential.

Comprehensive Analysis of this compound Reveals Data Scarcity in Environmental Studies

Following a thorough investigation into the scientific literature concerning the chemical compound this compound, it has been determined that there is a significant lack of specific data required to populate the requested article on its bioaccumulation and trophic transfer dynamics. The user's directive to focus solely on this specific congener, to the exclusion of all others, cannot be fulfilled due to the absence of targeted research on its environmental behavior in the public domain.

Polybrominated diphenyl ethers (PBDEs) are a class of 209 distinct chemical compounds, known as congeners, that have been used as flame retardants in a wide variety of consumer and industrial products. While extensive research has been conducted on the environmental fate and toxicological effects of the most common PBDE congeners found in commercial mixtures—such as BDE-47, BDE-99, BDE-153, and BDE-209—many other congeners, including this compound, remain largely unstudied.

The specific BDE congener number for this compound is not commonly referenced in literature, which is often an indicator of its low prevalence in commercial flame retardant mixtures and, consequently, in environmental and biological samples. Targeted searches for data pertaining to the Bioaccumulation Factors (BAFs), Biota-Sediment Accumulation Factors (BSAFs), uptake and retention in aquatic and terrestrial organisms, biomagnification, trophic transfer, and biotransformation pathways of this compound did not yield the specific research findings necessary to construct the detailed article as outlined.

The available scientific literature focuses on the broader class of PBDEs or provides in-depth analysis of the aforementioned major congeners. Extrapolating findings from these other compounds to this compound would be scientifically unsound and would violate the strict instructional constraints of the request.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail while adhering to the provided outline and content exclusions. The absence of data highlights a gap in the current understanding of the environmental dynamics of less common PBDE congeners.

Bioaccumulation and Trophic Transfer Dynamics of Tribromodiphenyl Ether Congeners

Biotransformation Pathways and Metabolite Profiling in Biota

Identification of Hydroxylated and Methoxylated Metabolites in Organisms

The metabolism of PBDEs in organisms such as fish, mammals, and birds can lead to the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) derivatives. nih.gov While MeO-PBDEs are often known as natural products in marine environments, OH-PBDEs can be either natural products or, significantly, metabolites of anthropogenic PBDEs. nih.gov The detection of OH-PBDEs in the plasma of various wildlife is a strong indicator that biotransformation of PBDEs occurs in the livers of these animals. researchgate.net

In mammals, the metabolism of PBDEs typically proceeds through oxidative pathways, which produce these hydroxylated metabolites. nih.gov For example, studies in mice treated with the DE-71 PBDE mixture identified several hydroxylated metabolites, including those derived from tribromodiphenyl ether congeners. nih.gov Similarly, laboratory studies with rats have confirmed the metabolic formation of OH-PBDEs from parent congeners. amazonaws.com

Research has identified several specific hydroxylated and methoxylated metabolites in various organisms, linking them to potential PBDE precursors. These findings underscore the metabolic capacity of diverse species to transform tribromodiphenyl ethers. amazonaws.com

MetabolitePotential Precursor PBDEOrganism/Environment Where IdentifiedLikely Source
4′-OH-BDE-17BDE-28, BDE-47Marine mammals, Human milkPBDE Metabolite
6′-OH-BDE-17BDE-28Red algae/mussels, Human milkNatural Product / PBDE Metabolite
2′-OH-BDE-28BDE-47Glaucous gulls, Human milk, Rat (Lab)Natural Product / PBDE Metabolite
3′-OH-BDE-28BDE-28Abiotic mediaPBDE Metabolite
6′-MeO-BDE-17BDE-28Human milkPBDE Metabolite
2′-MeO-BDE-28BDE-28Red algae/mussels, Glaucous gullsNatural Product / PBDE Metabolite

This table is based on data compiled from literature, indicating observed metabolites and their potential parent compounds in various environmental and biological samples. amazonaws.com

Debromination Products Formed During Biotransformation

Reductive debromination is another significant biotransformation pathway for PBDEs, particularly in fish. nih.gov This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. nih.gov The presence of these less-brominated PBDEs in aquatic organisms can be partly attributed to the biotransformation of more highly brominated congeners that have been introduced into the environment. nih.gov

Unlike mammals, which primarily form oxidative metabolites, fish have demonstrated the ability to reductively debrominate PBDEs. nih.gov This process is considered a stepwise reaction where a congener with 'n' bromine atoms is transformed into a product with 'n-1' bromine atoms. acs.org For example, laboratory studies have shown that the hepta-brominated BDE-203 can be debrominated to form hepta- and hexa-brominated products like BDE-183 and BDE-154. nih.gov These products can then be further debrominated, creating a metabolic cascade that can potentially transform highly brominated ethers into tetra- and penta-brominated congeners. nih.gov

Studies investigating the chemical degradation of 2,3,4-tribromodiphenyl ether (BDE 21) have shown a clear pathway where it is first transformed into dibromodiphenyl ethers, which are subsequently reduced to monobromodiphenyl ethers and eventually the fully debrominated diphenyl ether. nih.gov This provides a model for the sequential products that can be formed during debromination.

Precursor CompoundDebromination Product(s)Study Context
BDE 203 (Hepta-BDE)BDE 183, BDE 154, BDE 153Biotransformation in fish
BDE 21 (Tri-BDE)Dibromodiphenyl ethers (e.g., BDE 5, BDE 12)Chemical degradation pathway
Dibromodiphenyl ethersMonobromodiphenyl ethersChemical degradation pathway
BDE 209 (Deca-BDE)Hexa- to Hepta-BDEs (initial), Tetra- to Penta-BDEs (later)Chemical degradation pathway

This table summarizes examples of debromination, where higher brominated PBDEs are transformed into lower brominated congeners. nih.govacs.orgnih.gov

Enantioselective Biotransformation of Chiral Tribromodiphenyl Ether Derivatives

Certain PBDE congeners that lack a plane of symmetry are considered chiral, meaning they can exist as two non-superimposable mirror images called enantiomers. The biotransformation of such chiral compounds in organisms can be enantioselective, where one enantiomer is metabolized or accumulated preferentially over the other. eurekaselect.com This phenomenon is a key consideration for understanding the environmental behavior and specific health risks of chiral persistent organic pollutants (POPs). eurekaselect.com

Research into other classes of chiral POPs, such as polychlorinated biphenyls (PCBs) and chlordane, has demonstrated that biotransformation is significantly affected by chirality. eurekaselect.com These studies, often conducted in laboratory animal models, reveal pronounced differences in metabolism that are dependent on the species, tissue, gender, and individual. eurekaselect.com Changes in the enantiomeric fractions (the ratio of one enantiomer to the other) within an organism compared to the source material are used as an indicator of enantioselective biotransformation. eurekaselect.com

While the principles of enantioselective biotransformation are well-established for several POPs, specific research detailing these processes for chiral tribromodiphenyl ether derivatives is limited in the available scientific literature. eurekaselect.com Investigations have been carried out for compounds like α-hexachlorocyclohexane (α-HCH), heptachlor, and hexabromocyclododecane (HBCD), but tribromodiphenyl ethers are not prominently featured in these studies. eurekaselect.com Therefore, while it is plausible that chiral tribromodiphenyl ethers undergo enantioselective metabolism, dedicated studies are needed to confirm and characterize these specific pathways in various organisms.

Q & A

Q. What analytical methods are recommended for detecting 3,4,5-Tribromodiphenyl ether in environmental and biological samples?

Answer: this compound (PBDE-38) is typically quantified using gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS). Key parameters include:

  • Monitoring ions : m/z 405.8027 (M⁺) and 407.8002 (M⁺+2) for tri-BDEs, with isotope dilution using ¹³C-labeled internal standards (e.g., ¹³C₁₂-BDE-28) to improve accuracy .
  • Sample preparation : Liquid-liquid extraction for biological matrices (e.g., serum) and solid-phase extraction for environmental samples.
  • Calibration : Use certified reference materials (e.g., 50 µg/mL in isooctane) to ensure traceability .

Q. What are the primary toxicological endpoints observed in animal studies for this compound?

Answer: In vivo studies on PBDEs indicate potential hepatotoxicity, thyroid hormone disruption, and developmental neurotoxicity. For example:

  • Hepatic effects : Increased liver-to-body weight ratios and induction of cytochrome P450 enzymes in rodents .
  • Thyroid disruption : Competitive binding to thyroid transport proteins (e.g., transthyretin), altering T4 hormone levels .
  • Neurobehavioral effects : Impaired learning and motor activity in mice exposed during critical postnatal periods .

Q. How does this compound behave in environmental matrices?

Answer:

  • Bioaccumulation : PBDEs biomagnify in aquatic food chains, with lipid-adjusted concentrations increasing by ~10-fold per trophic level .
  • Persistence : Half-lives in sediments range from years to decades, depending on bromination pattern and microbial activity.
  • Partitioning : Log Kow values for tri-BDEs (~6–7) suggest moderate solubility in organic phases but low mobility in water .

Advanced Research Questions

Q. How do bromine substitution patterns influence the environmental persistence and debromination pathways of this compound?

Answer: Debromination by nanoscale zerovalent iron (nZVI) proceeds via sequential removal of bromines, with meta positions (e.g., Br-3 in this compound) being more reactive than para. Key findings:

  • Pathways : Stepwise reduction to di-BDEs and diphenyl ether, with rate constants (k) decreasing as bromination decreases (e.g., k for tri-BDEs ≈ 0.15 h⁻¹ vs. di-BDEs ≈ 0.08 h⁻¹) .
  • Thermodynamic drivers : Reaction rates correlate with the compound’s heat of formation (∆Hf) and lowest unoccupied molecular orbital (LUMO) energy .

Q. What methodological challenges arise in reconciling conflicting temporal trends of PBDEs across environmental matrices?

Answer: Discrepancies in temporal data (e.g., declining levels in pike vs. increasing levels in human milk) require careful consideration of:

  • Matrix-specific degradation : Sediments show slower degradation due to anaerobic conditions, whereas bioaccumulation in mammals reflects continuous exposure from diet and indoor dust .
  • Analytical variability : Differences in congener-specific detection limits (e.g., GC-MS vs. HRMS) may skew trend interpretations .

Q. How can vapor pressure and enthalpy data inform exposure risk assessments for this compound?

Answer: Vapor pressure (ΔvapH) and enthalpy data predict atmospheric transport and partitioning:

  • ΔvapH : For tri-BDEs, enthalpy ranges from 81–94 kJ/mol, indicating low volatility and propensity to adsorb to particulate matter .
  • Temperature dependence : Higher ΔvapH at elevated temperatures (e.g., 94.1 kJ/mol at 403–475 K) suggests increased volatilization in industrial settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.